5-(Trimethylsilyl)thiophene-2-carbonitrile
Description
Contextualization within Organosilicon-Thiophene Chemistry
Organosilicon-thiophene chemistry is a subfield of organometallic chemistry that focuses on compounds containing a direct bond between silicon and a thiophene (B33073) ring. researchgate.net Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established component in pharmacologically active compounds and organic electronic materials. derpharmachemica.comnih.gov The introduction of silicon-containing moieties, such as the trimethylsilyl (B98337) group, into the thiophene framework can significantly alter the electronic and physical properties of the parent heterocycle. documentsdelivered.com
Organosilicon compounds are widely utilized in organic synthesis, materials science, and pharmaceuticals due to their unique characteristics. mdpi.com The carbon-silicon bond is generally stable, but the silicon atom can influence the reactivity of the adjacent thiophene ring. Specifically, the trimethylsilyl group can act as a bulky, chemically inert protecting group, or it can be used to direct substitution reactions to specific positions on the thiophene ring. wikipedia.orgchemeurope.com This control over reactivity is a cornerstone of modern synthetic chemistry.
Significance of Trimethylsilyl and Carbonitrile Functionalities in Heterocyclic Synthesis and Materials Science
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a versatile functional group in organic chemistry. wikipedia.orgchemeurope.com Its chemical inertness and large molecular volume make it an effective protecting group for certain functional groups during chemical synthesis. wikipedia.orgchemeurope.com In the context of heterocyclic compounds like thiophene, the TMS group can facilitate purification and improve solubility in organic solvents. Furthermore, the silicon atom can stabilize adjacent carbanions, a property that is exploited in various synthetic transformations.
The carbonitrile (or cyano) group, -C≡N, is a strongly electron-withdrawing group with a linear geometry. ebsco.comfiveable.me Its presence on an aromatic ring, such as thiophene, significantly influences the molecule's electronic properties. fiveable.me In materials science, the incorporation of nitrile functionalities is a common strategy for tuning the band gap of organic semiconductors. ossila.com Thiophene-based molecules and polymers are extensively used in organic solar cells and photocatalysis, and the addition of a cyano group can enhance their performance in these applications. researchgate.net In organic synthesis, the nitrile group is a valuable precursor that can be converted into other functional groups, including amines, carboxylic acids, and amides. ebsco.com
Overview of Research Trajectories for Related Organosilicon-Thiophene Compounds
Research into organosilicon-thiophene compounds has followed several key trajectories, largely driven by their potential applications in organic electronics and as intermediates in complex organic syntheses.
One major area of investigation is the synthesis of novel thiophene-based materials for use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.com The introduction of silyl (B83357) groups can enhance the processability and environmental stability of these materials. For instance, silylated bithiophene derivatives have been synthesized and their properties investigated for potential use in electronic devices. researchgate.net
Another significant research direction involves the use of silyl-substituted thiophenes as versatile synthetic intermediates. The silyl group can act as a directing group in electrophilic substitution reactions, allowing for the regioselective functionalization of the thiophene ring. nih.gov This has been crucial in the synthesis of complex, multi-substituted thiophene derivatives that are precursors to pharmaceuticals and other high-value chemicals. nih.gov For example, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecaronitrile, a related compound, is an intermediate in the synthesis of the drug olanzapine. wikipedia.org
Furthermore, the development of new catalytic methods for the synthesis of organosilicon-thiophenes is an active area of research. mdpi.com This includes rhodium-catalyzed reactions for the synthesis of thiophene-fused siloles, which are of interest for their potential electronic and optical properties. mdpi.com
Scope and Objectives of Academic Inquiry Pertaining to 5-(Trimethylsilyl)thiophene-2-carbonitrile
Academic inquiry into this compound is focused on elucidating its fundamental chemical properties and exploring its potential as a building block for more complex molecules and materials. The primary objectives of this research include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physical and spectroscopic properties.
Reactivity Studies: Investigating the reactivity of the compound, particularly the interplay between the trimethylsilyl and carbonitrile groups in directing chemical transformations of the thiophene ring.
Materials Science Applications: Exploring the utility of this compound as a monomer or precursor for the synthesis of novel organic semiconducting materials with tailored electronic and optical properties. rdworldonline.comsciencedaily.com This includes its potential incorporation into polymers for applications in OFETs and OPVs.
Medicinal Chemistry Exploration: While not a primary focus, the thiophene and nitrile moieties are present in numerous biologically active compounds, suggesting potential avenues for its use as a scaffold in medicinal chemistry research. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-trimethylsilylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NSSi/c1-11(2,3)8-5-4-7(6-9)10-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJALRLIEMOECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592364 | |
| Record name | 5-(Trimethylsilyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77998-64-2 | |
| Record name | 5-(Trimethylsilyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Trimethylsilyl Thiophene 2 Carbonitrile and Its Precursors
Direct Synthetic Routes to 5-(Trimethylsilyl)thiophene-2-carbonitrile
Direct, one-pot, or tandem syntheses that install both the trimethylsilyl (B98337) and carbonitrile groups onto a thiophene (B33073) precursor in a single or concerted sequence are highly sought after for their efficiency. While less commonly reported in detail, such routes often rely on the careful selection of a difunctionalized thiophene or a highly reactive intermediate that can undergo sequential or simultaneous silylation and cyanation.
One conceptual approach involves the use of a di-lithiated thiophene species. For instance, 2,5-dilithiothiophene, generated from 2,5-dibromothiophene and a strong lithium base like n-butyllithium, could theoretically be quenched sequentially with a silylating agent (e.g., trimethylsilyl chloride) and a cyanating agent. However, controlling the regioselectivity and preventing mixtures of products can be challenging in such a one-pot reaction.
Precursor Synthesis Strategies Involving Thiophene Ring Functionalization
A more common and controlled approach to this compound involves the stepwise functionalization of the thiophene ring. This typically entails the synthesis of a thiophene molecule bearing one of the desired functional groups (or a precursor to it), followed by the introduction of the second group.
Introduction of the Trimethylsilyl Group onto Thiophene Scaffolds
The introduction of a trimethylsilyl group onto a thiophene ring can be accomplished through several methods, primarily dictated by the nature of the starting thiophene derivative.
From Halogenated Thiophenes: A widely used method involves the initial generation of an organometallic intermediate from a halogenated thiophene. For example, 2-bromothiophene can be treated with a strong base such as n-butyllithium at low temperatures to form 2-lithiothiophene. This highly nucleophilic species readily reacts with trimethylsilyl chloride (TMSCl) to yield 2-(trimethylsilyl)thiophene. Similarly, starting with 2,5-dibromothiophene allows for the synthesis of 2,5-bis(trimethylsilyl)thiophene.
Direct C-H Silylation: More recently, methods for the direct silylation of C-H bonds have gained prominence as they offer a more atom-economical approach. These reactions are typically catalyzed by transition metals, such as iridium or rhodium complexes, and utilize hydrosilanes as the silyl (B83357) source. The regioselectivity of these reactions is often directed by the steric and electronic properties of substituents already present on the thiophene ring. For instance, the silylation of thiophene itself often occurs preferentially at the 2- and 5-positions due to their higher reactivity.
| Starting Material | Reagents | Product | Notes |
| 2-Bromothiophene | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 2-(Trimethylsilyl)thiophene | High-yielding and reliable method. |
| Thiophene | Hydrosilane, Transition Metal Catalyst | 2-(Trimethylsilyl)thiophene and/or 2,5-Bis(trimethylsilyl)thiophene | Offers direct functionalization but may require catalyst optimization for selectivity. |
Introduction of the Carbonitrile Group onto Thiophene Scaffolds
The cyanation of thiophene rings can be achieved through various methods, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
From Halogenated Thiophenes: A common route to thiophene carbonitriles is the palladium-catalyzed cyanation of brominated or iodinated thiophenes. For instance, 2-bromothiophene can be reacted with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to afford 2-cyanothiophene. This method is generally high-yielding and tolerates a range of functional groups. The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classical method for this transformation, though it often requires higher reaction temperatures.
From Thiophene Carboxylic Acids or Aldehydes: Thiophene-2-carboxylic acid can be converted to the corresponding amide, which can then be dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-cyanothiophene. Alternatively, thiophene-2-carboxaldehyde can be converted to an oxime, which is then dehydrated to the nitrile.
| Starting Material | Reagents | Product | Notes |
| 2-Bromothiophene | Zn(CN)₂, Pd(PPh₃)₄ | 2-Cyanothiophene | A versatile and widely used method. |
| 2-Iodothiophene | CuCN | 2-Cyanothiophene | Classical method, may require harsh conditions. |
| Thiophene-2-carboxamide | POCl₃ or SOCl₂ | 2-Cyanothiophene | Involves a two-step process from the carboxylic acid. |
Tandem Reactions for Simultaneous Functional Group Introduction
While true one-pot tandem reactions for the simultaneous silylation and cyanation of an unfunctionalized thiophene are not extensively documented, sequential one-pot procedures are feasible. For example, starting from 2-bromothiophene, one could first perform a palladium-catalyzed cyanation, and then, without isolating the 2-cyanothiophene, introduce a silylating agent under conditions that promote C-H silylation at the 5-position. However, the compatibility of the reagents and catalysts for both steps in a single pot would need careful optimization to avoid side reactions and ensure high yields.
Mechanistic Insights into Key Synthetic Transformations
The key reactions involved in the synthesis of this compound proceed through well-established mechanistic pathways.
Silylation (via Lithiation): The reaction of a halogenated thiophene with an organolithium reagent proceeds via a halogen-metal exchange to form a highly nucleophilic thienyllithium species. This species then acts as a potent nucleophile, attacking the electrophilic silicon atom of the trimethylsilyl chloride in a standard nucleophilic substitution reaction (SN2-type mechanism at silicon).
Electrophilic Silylation: Direct C-H silylation catalyzed by transition metals typically involves an oxidative addition of the hydrosilane to the metal center, followed by a C-H activation step where the metal inserts into a C-H bond of the thiophene. Reductive elimination then furnishes the silylated thiophene and regenerates the active catalyst. The high reactivity of the 2- and 5-positions of thiophene towards electrophiles makes these sites the preferential locations for silylation in the absence of strong directing groups.
Cyanation (Palladium-catalyzed): The mechanism of palladium-catalyzed cyanation of an aryl halide generally involves an oxidative addition of the halothiophene to a Pd(0) complex to form a Pd(II) intermediate. This is followed by a transmetalation step with the cyanide source (e.g., from Zn(CN)₂ to the palladium center). The final step is a reductive elimination of the cyanothiophene product, which regenerates the Pd(0) catalyst.
Comparative Analysis of Synthetic Efficiencies and Regioselectivity
The choice of synthetic route to this compound depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.
Stepwise Functionalization: The most reliable and well-established route involves the stepwise functionalization of a thiophene precursor.
Route A: Silylation followed by Cyanation: Starting from thiophene, one could first perform a direct C-H silylation to obtain 2-(trimethylsilyl)thiophene. This intermediate would then need to be functionalized at the 5-position with a leaving group (e.g., bromine) to allow for a subsequent palladium-catalyzed cyanation. This route is viable but involves multiple steps.
Route B: Cyanation followed by Silylation: Alternatively, one could start with the cyanation of 2-bromothiophene to form 2-cyanothiophene. The subsequent silylation at the 5-position could then be achieved through a directed C-H activation strategy. The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic attack, which can make direct electrophilic silylation challenging. However, metal-catalyzed C-H silylation methods can often overcome this deactivation.
Route C: Starting from 2-bromo-5-iodothiophene: A highly regioselective approach would be to start with a dihalogenated thiophene such as 2-bromo-5-iodothiophene. The greater reactivity of the C-I bond towards palladium-catalyzed cyanation would allow for the selective introduction of the nitrile group at the 5-position. The remaining bromine at the 2-position could then be converted to the trimethylsilyl group via lithiation and quenching with TMSCl. This route offers excellent control over regiochemistry but requires a more complex starting material.
Direct Synthesis: While potentially more efficient in terms of step count, direct or tandem syntheses are less developed and may suffer from issues with regioselectivity and the need for careful optimization of reaction conditions.
Analogous Synthetic Strategies for Related Organosilicon-Thiophene Derivatives
The synthesis of organosilicon-thiophene derivatives extends beyond the direct preparation of this compound, employing a variety of strategic approaches. These methodologies can be broadly categorized into the direct silylation of a pre-existing thiophene core and the construction of the thiophene ring from silicon-containing precursors. These strategies are crucial for developing novel functional materials with applications in electronics and photovoltaics. mdpi.com
One of the primary methods for introducing silicon moieties onto a thiophene ring is through direct C-H silylation. researchgate.net This approach is of significant interest as it forms a carbon-silicon bond by functionalizing an existing carbon-hydrogen bond, which is an atom-economical process. The main challenge in this area is achieving site-selectivity, as thiophene and its derivatives possess multiple C-H bonds that could potentially react. researchgate.net Research has focused on developing catalytic systems, often involving transition metals like palladium, to direct the silylation to a specific position on the heteroarene. researchgate.net
Another powerful and widely used strategy is the metalation of a thiophene derivative followed by quenching with a silicon electrophile. researchgate.net This typically involves deprotonation of the thiophene ring using a strong organometallic base, such as n-butyllithium (n-BuLi), to create a highly nucleophilic organolithium intermediate. This intermediate can then react with a silyl halide, for example, trimethylsilyl chloride, to install the trimethylsilyl group onto the thiophene ring. This method's regioselectivity is controlled by the position of the initial metalation, which can be directed by substituents already present on the ring. researchgate.net
Furthermore, classic thiophene ring-forming reactions can be adapted to synthesize silylated thiophenes. Methods such as the Paal-Knorr, Gewald, and Fiesselmann syntheses, which construct the thiophene ring from acyclic precursors, can utilize starting materials that already contain a silicon group. pharmaguideline.comnih.govderpharmachemica.com For instance, a 1,4-dicarbonyl compound bearing a trimethylsilyl group could be cyclized using a sulfurizing agent like phosphorus pentasulfide in a Paal-Knorr type synthesis to yield a silylated thiophene. pharmaguideline.comderpharmachemica.com
More advanced and specialized strategies have also been developed. A notable example is the rhodium-catalyzed intramolecular trans-bis-silylation. mdpi.com In this process, specifically designed precursors like 3-ethynyl-2-pentamethyldisilanylthiophene derivatives undergo a rhodium-catalyzed reaction at elevated temperatures. This reaction results in the formation of complex thiophene-fused siloles, such as 6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene derivatives. mdpi.com This method demonstrates a sophisticated approach to creating polycyclic organosilicon-thiophene systems through the simultaneous formation of two silicon-carbon bonds. mdpi.com
The table below summarizes the outcomes of a specific rhodium-catalyzed synthesis of thiophene-fused siloles.
| Precursor | Catalyst | Product | Yield |
| 2-(1,1,2,2,2-pentamethyldisilanyl)-3-(p-tolylethynyl)thiophene | [RhCl(nbd)]₂ | 6,6-dimethyl-5-(p-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 30% |
| 2-(1,1,2,2,2-pentamethyldisilanyl)-3-(m-tolylethynyl)thiophene | [RhCl(nbd)]₂ | 6,6-dimethyl-5-(m-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | 16% |
Data sourced from a 2024 study on thiophene-fused siloles. mdpi.com
Finally, cross-coupling reactions, such as the Suzuki and Stille couplings, are indispensable for synthesizing more complex organosilicon-thiophene derivatives. nih.gov These palladium-catalyzed reactions can form new carbon-carbon bonds between a silylated thiophene (containing a halide or boronic acid/ester) and another aromatic or vinyl group. This allows for the incorporation of silylated thiophene units into larger conjugated systems, which is essential for the construction of advanced organic electronic materials. nih.gov
Spectroscopic Characterization and Structural Elucidation of 5 Trimethylsilyl Thiophene 2 Carbonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(trimethylsilyl)thiophene-2-carbonitrile, a combination of ¹H, ¹³C, and ²⁹Si NMR, enhanced by multi-dimensional techniques, would provide a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the thiophene (B33073) ring and the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group.
Trimethylsilyl Protons (Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. They are expected to appear as a sharp, intense singlet. Due to the electropositive nature of silicon, these protons are shielded and should resonate at a high field (low chemical shift), typically in the range of δ 0.2-0.4 ppm .
Thiophene Ring Protons (H-3 and H-4): The thiophene ring possesses two aromatic protons at positions 3 and 4. These protons are not equivalent and are expected to appear as two distinct doublets due to coupling with each other.
H-3: This proton is adjacent to the electron-withdrawing nitrile group at position 2. This deshielding effect would cause its signal to appear further downfield.
H-4: This proton is adjacent to the trimethylsilyl group at position 5. The silyl (B83357) group can act as a weak electron-donating group, causing a slight shielding effect.
Based on data from analogs like 2-thiophenecarbonitrile and silylated thiophenes, the proton at the 4-position (adjacent to the TMS group) would likely appear around δ 7.2-7.4 ppm , while the proton at the 3-position (adjacent to the nitrile group) would be further downfield, around δ 7.5-7.7 ppm .
Coupling Constant (J): The two thiophene protons (H-3 and H-4) are ortho to each other on the ring and will exhibit spin-spin coupling. The coupling constant (³JH3-H4) for protons in a thiophene ring is typically in the range of 3.5-5.0 Hz , which would be observed as the splitting of each signal into a doublet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Si(CH₃)₃ | 0.2 - 0.4 | Singlet | - | 9H |
| H-4 | 7.2 - 7.4 | Doublet | 3.5 - 5.0 | 1H |
The proton-decoupled ¹³C NMR spectrum would show six distinct signals, corresponding to the six unique carbon environments in the molecule. All ring carbons are sp² hybridized, the nitrile carbon is sp hybridized, and the TMS carbons are sp³ hybridized.
Trimethylsilyl Carbons (Si-CH₃): The three methyl carbons of the TMS group are equivalent and will appear as a single, sharp signal at a very high field, typically around δ -1.0 to 1.0 ppm .
Nitrile Carbon (C≡N): The carbon of the nitrile group is significantly deshielded and typically appears in the range of δ 115-120 ppm .
Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts influenced by the attached substituents.
C2 (bearing -CN): This carbon is attached to the electron-withdrawing nitrile group and is expected to be significantly deshielded, but its signal is often of lower intensity and may be difficult to observe. Its predicted shift is around δ 110-115 ppm .
C5 (bearing -Si(CH₃)₃): This carbon is attached to the silicon atom. The alpha-effect of the silyl group typically causes a downfield shift. This signal is predicted to be in the range of δ 145-150 ppm .
C3 and C4: These are the protonated carbons of the ring. C3, being adjacent to the nitrile-bearing carbon, would be more deshielded than C4. Predicted shifts are approximately δ 135-138 ppm for C3 and δ 130-133 ppm for C4 .
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |
|---|---|---|
| Si(CH₃)₃ | -1.0 - 1.0 | sp³ |
| C≡N | 115 - 120 | sp |
| C2 | 110 - 115 | sp² |
| C4 | 130 - 133 | sp² |
| C3 | 135 - 138 | sp² |
²⁹Si NMR spectroscopy is a valuable technique for directly observing the silicon nucleus, providing information about its chemical environment. Silicon-29 has a spin of 1/2 and a wide chemical shift range. For this compound, the silicon atom is in a tetracoordinate environment, bonded to one aromatic carbon (of the thiophene ring) and three methyl carbons. The chemical shift is typically reported relative to a TMS standard (δ 0.0 ppm). For aryl-trimethylsilanes, the ²⁹Si chemical shift is expected to be in the range of δ -5 to -10 ppm . A single resonance in this region would confirm the presence of the single silicon environment in the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A COSY spectrum would show a cross-peak connecting the signals of the H-3 and H-4 protons, confirming their adjacent positions on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a correlation peak between the H-3 signal and the C-3 signal, and another between the H-4 signal and the C-4 signal. It would also show a strong correlation between the TMS proton singlet and the TMS carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:
From the intense TMS proton singlet to the C5 carbon of the thiophene ring (a 2-bond correlation) and to the TMS carbons (a 2-bond correlation).
From the H-4 proton to carbons C3, C5, and C2.
From the H-3 proton to carbons C2, C4, C5, and the nitrile carbon (C≡N). These correlations would definitively establish the substitution pattern of the thiophene ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational modes.
The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the nitrile and trimethylsilyl groups, as well as vibrations from the thiophene ring.
Nitrile (C≡N) Group: The C≡N triple bond stretch is one of the most characteristic absorptions in an IR spectrum. For aromatic nitriles, this vibration gives rise to a sharp, medium-to-strong intensity band in the region of 2220-2240 cm⁻¹ . Conjugation with the thiophene ring slightly lowers the frequency compared to saturated nitriles. nih.gov This band would also be observable in the Raman spectrum.
Trimethylsilyl (Si-CH₃) Group: The TMS group has several characteristic vibrational modes:
Symmetric C-H stretch: Around 2955-2965 cm⁻¹ .
Asymmetric C-H stretch: Around 2900-2910 cm⁻¹ .
Symmetric CH₃ deformation (umbrella mode): A strong and sharp band typically found around 1250-1260 cm⁻¹ . This is a very reliable indicator of the Si-CH₃ group.
CH₃ rocking modes: Two bands are often observed, one near 840-860 cm⁻¹ (strong and broad) and another around 750-760 cm⁻¹ .
Thiophene Ring Vibrations: The spectrum will also contain bands associated with the thiophene ring, including C-H stretching above 3000 cm⁻¹, and C=C and C-S ring stretching vibrations in the fingerprint region (typically 1500-1300 cm⁻¹ and 850-600 cm⁻¹, respectively).
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C≡N Stretch | Nitrile | 2220 - 2240 | Medium-Strong, Sharp | Strong |
| C-H Stretch (asymmetric) | Trimethylsilyl (CH₃) | ~2960 | Medium | Medium |
| C-H Stretch (symmetric) | Trimethylsilyl (CH₃) | ~2900 | Weak | Medium |
| CH₃ Deformation (symmetric) | Trimethylsilyl (Si-CH₃) | 1250 - 1260 | Strong, Sharp | Medium |
| CH₃ Rock | Trimethylsilyl (Si-CH₃) | 840 - 860 | Strong, Broad | Weak |
Analysis of Thiophene Ring Vibrations and Substituent Effects
The aromatic C-H stretching vibrations in thiophene derivatives typically appear in the region of 3100-3000 cm⁻¹ . For 2-substituted thiophenes, the in-plane C-H bending vibrations are observed in the 1300-1000 cm⁻¹ range, while the out-of-plane C-H bending vibrations are found between 1000-750 cm⁻¹ scialert.net. The presence of substituents at the 2 and 5 positions alters the number and position of these bands due to the replacement of hydrogen atoms.
The thiophene ring stretching vibrations, which are sensitive to substitution, generally occur in the 1600-1350 cm⁻¹ region iosrjournals.org. For 2-substituted thiophenes, characteristic bands are expected around 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹ iosrjournals.org. The C-S stretching modes are typically observed between 840 and 600 cm⁻¹ scialert.netiosrjournals.org.
The trimethylsilyl group introduces its own characteristic vibrations. The Si-C stretching vibrations are expected in the region of 1250 cm⁻¹ and 840 cm⁻¹, and the Si-CH₃ rocking and symmetric deformation modes also contribute to the spectrum. The cyano group (C≡N) exhibits a strong and sharp stretching vibration, typically in the range of 2240-2210 cm⁻¹.
The electronic effects of the electron-withdrawing cyano group and the σ-donating/π-accepting trimethylsilyl group influence the bond orders within the thiophene ring, leading to shifts in the vibrational frequencies. For instance, cyano substitution in related oligothiophenes has been shown to cause a loss of planarity, which in turn affects the conjugation length and is observable in Raman spectra researchgate.net.
Table 1: Expected Vibrational Modes for this compound Based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound/Group |
| C≡N Stretch | 2240 - 2210 | General for nitriles |
| Thiophene Ring Stretch | 1600 - 1350 | 2-Thiophene Carboxylic Acid iosrjournals.org |
| Si-C Stretch | ~1250 and ~840 | General for trimethylsilyl groups |
| C-H In-plane Bend | 1300 - 1000 | 2-Thiophene Carboxylic Acid scialert.net |
| C-S Stretch | 840 - 600 | 2-Thiophene Carboxylic Acid scialert.netiosrjournals.org |
| C-H Out-of-plane Bend | 1000 - 750 | 2-Thiophene Carboxylic Acid scialert.net |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. Both electron ionization (EI) and electrospray ionization (ESI) can be employed for this purpose.
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight Determination
Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the atomic masses of its constituent elements, the nominal molecular weight is 181 g/mol . Therefore, the molecular ion peak should appear at m/z 181.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar or thermally labile molecules. For this compound, ESI would likely produce a protonated molecule [M+H]⁺, with an expected m/z of 182. Adducts with other cations, such as sodium [M+Na]⁺ (m/z 204), may also be observed depending on the solvent system used.
Fragmentation Pathways and Structural Information Derived from MS/MS Experiments
The fragmentation patterns observed in mass spectrometry provide valuable structural information. For this compound, fragmentation is expected to be influenced by the nature of the substituents and the thiophene ring.
Under EI conditions, common fragmentation pathways for silylated compounds involve the loss of a methyl group (CH₃•) from the trimethylsilyl moiety, leading to a stable [M-15]⁺ ion. This would correspond to a fragment at m/z 166 for the target compound. Another characteristic fragmentation is the cleavage of the Si-thiophene bond.
The fragmentation of the thiophene ring itself can also occur. The nature of the substituents significantly influences these pathways arkat-usa.org. For instance, the presence of an ethyl group in some thiophene derivatives leads to both elimination of fragments from the substituent and rupture of the thiophene ring arkat-usa.org.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to further investigate the fragmentation pathways nih.gov. By selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation, a detailed map of the molecule's connectivity can be constructed. For example, CID of the [M-15]⁺ ion could provide further insights into the stability of the silylated thiophene core.
Table 2: Plausible Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment | Plausible Loss from Molecular Ion (m/z 181) |
| 181 | [M]⁺• | - |
| 166 | [M - CH₃]⁺ | CH₃• |
| 154 | [M - HCN]⁺• | HCN |
| 108 | [C₄H₄S]⁺• (Thiophene) | C₄H₃NSi(CH₃)₃ - C₄H₄S |
| 73 | [Si(CH₃)₃]⁺ | C₅H₃NS |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₈H₁₁NSSi) can be calculated based on the most abundant isotopes of its constituent atoms. This calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental formula with a high degree of confidence.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported, insights into its likely solid-state conformation and packing can be gleaned from the crystal structures of analogous substituted thiophenes.
Determination of Molecular Conformation, Torsion Angles, and Crystal Packing Motifs
The crystal structure of a molecule reveals precise information about bond lengths, bond angles, and torsion angles. For this compound, the thiophene ring is expected to be largely planar. The substituents, the trimethylsilyl and cyano groups, will have specific orientations relative to this ring.
The conformation of the molecule will be dictated by the minimization of steric hindrance between the bulky trimethylsilyl group and the adjacent parts of the molecule and neighboring molecules in the crystal lattice. The torsion angles describing the rotation of the trimethylsilyl group relative to the thiophene ring and the orientation of the cyano group will be key parameters determined from the crystallographic data.
In the solid state, molecules of this compound would pack in a regular, repeating arrangement to form a crystal lattice. The nature of this packing is governed by intermolecular interactions. For thiophene derivatives, π-π stacking interactions between the aromatic rings are a common crystal packing motif. The presence of the polar cyano group could lead to dipole-dipole interactions, which would also influence the crystal packing. Furthermore, C-H···N or C-H···S hydrogen bonds may play a role in stabilizing the crystal structure.
Precise Measurement of Bond Lengths, Bond Angles, and Interatomic Distances
The precise molecular geometry of this compound, while not extensively documented through experimental X-ray crystallography in the reviewed literature, can be inferred from computational studies and comparison with structurally related thiophene derivatives. The structure is fundamentally a five-membered thiophene ring substituted at the C2 position with an electron-withdrawing carbonitrile group (-C≡N) and at the C5 position with an electron-donating trimethylsilyl group (-Si(CH₃)₃).
Computational methods, particularly Density Functional Theory (DFT), are standard for optimizing molecular geometries and predicting structural parameters with high accuracy. nih.govarxiv.org Such calculations for substituted thiophenes provide detailed information on how different functional groups influence the intrinsic geometry of the parent thiophene ring.
In an unsubstituted thiophene molecule, the bond lengths and angles are well-established. The C-S bonds are typically around 1.714 Å, the C=C double bonds (C2=C3 and C4=C5) are approximately 1.370 Å, and the C-C single bond (C3-C4) is about 1.423 Å. The internal bond angles are approximately 92.2° for C-S-C, 111.5° for S-C=C, and 112.4° for C=C-C.
The introduction of the trimethylsilyl and nitrile substituents is expected to induce perturbations in this geometry. The electron-withdrawing nature of the nitrile group at the C2 position likely leads to a slight shortening of the adjacent C2-C3 bond and a small adjustment in the S-C2-C(N) bond angle. Conversely, the bulky and electropositive trimethylsilyl group at the C5 position can influence the C4-C5 and S-C5 bond lengths, potentially causing a slight elongation due to steric and electronic effects. The Si-C bond itself is expected to have a length of approximately 1.84-1.89 Å.
For comparison, crystallographic data from more complex substituted thiophenecarbonitriles, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY), provide a reference for bond lengths within a substituted thiophene ring system. wikipedia.org In these complex structures, the integrity of the thiophene core is maintained, but with localized distortions reflecting the electronic push-pull and steric demands of the substituents.
The following table summarizes the typical bond lengths and angles for a standard thiophene ring, which serves as a baseline for understanding the structure of its derivatives.
| Bond/Angle | Type | Typical Value (Thiophene) | Expected Influence in this compound |
| C-S | Bond Length | ~1.714 Å | Minor adjustments due to substituent electronic effects |
| C=C | Bond Length | ~1.370 Å | Slight shortening/lengthening depending on proximity to substituents |
| C-C | Bond Length | ~1.423 Å | Minor adjustments |
| Si-C(thiophene) | Bond Length | N/A | ~1.84 - 1.89 Å |
| C-C(nitrile) | Bond Length | N/A | ~1.43 - 1.45 Å |
| C≡N | Bond Length | N/A | ~1.15 Å |
| C-S-C | Bond Angle | ~92.2° | Minimal change |
| S-C=C | Bond Angle | ~111.5° | Adjustments at C2 and C5 |
| C=C-C | Bond Angle | ~112.4° | Adjustments at C3 and C4 |
Note: The values for this compound are predictive and based on established data for analogous structures and functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Conjugated Systems
The electronic properties of this compound are largely dictated by the π-conjugated system of the thiophene ring. UV-Vis spectroscopy is a key technique for probing the electronic transitions within this system. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO).
The parent thiophene molecule exhibits strong absorption bands in the UV region, corresponding to π-π* transitions. The primary absorption maximum (λ_max) for thiophene is observed at approximately 231 nm. The introduction of substituents onto the thiophene ring can significantly alter the absorption spectrum.
In this compound, the substituents create a "push-pull" or donor-acceptor system.
The trimethylsilyl (-Si(CH₃)₃) group at the C5 position acts as an electron-donating group, primarily through σ-π hyperconjugation. This effect tends to raise the energy level of the HOMO.
The nitrile (-C≡N) group at the C2 position is a strong electron-withdrawing group due to the electronegativity of nitrogen and the nature of the triple bond. This effect stabilizes the LUMO, lowering its energy level.
This combined action of the donor and acceptor groups reduces the energy gap between the HOMO and LUMO. According to the fundamental relationship E = hc/λ, a smaller energy gap results in the absorption of longer wavelength (lower energy) light. Therefore, a bathochromic shift (red-shift) of the primary absorption band is expected for this compound compared to unsubstituted thiophene or thiophene-2-carbonitrile. Such shifts are characteristic of thiophene-based donor-acceptor systems, which often exhibit enhanced and red-shifted absorption and emission profiles. diva-portal.org
The planarity of the conjugated π-system is crucial for efficient electronic delocalization and influences the position of the absorption peak. diva-portal.org The substitution pattern in this compound is expected to maintain the planarity of the thiophene ring, allowing for effective conjugation.
The table below compares the absorption maxima of thiophene and a related derivative to provide context for the expected spectral properties of this compound.
| Compound | Substituents | λ_max (nm) | Type of Transition |
| Thiophene | None | ~231 nm | π-π |
| Thiophene-2-carbonitrile | 2-CN | ~250-260 nm (estimated) | π-π |
| This compound | 2-CN, 5-Si(CH₃)₃ | >260 nm (predicted) | π-π* (Intramolecular Charge Transfer) |
Note: The λ_max values for substituted thiophenes are estimates based on spectroscopic rules and data from analogous compounds.
The predicted electronic transition for this compound would have significant intramolecular charge transfer (ICT) character, where the electronic excitation involves a net movement of electron density from the donor (silyl-thiophene) side of the molecule to the acceptor (nitrile) side. This ICT character is a hallmark of push-pull systems and is responsible for their distinct optical and electronic properties.
Computational Chemistry and Theoretical Studies on 5 Trimethylsilyl Thiophene 2 Carbonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. These calculations for 5-(trimethylsilyl)thiophene-2-carbonitrile reveal the intricacies of its electronic makeup.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to find the geometry corresponding to the lowest energy state on the potential energy surface. researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized, thus identifying a stable energy minimum. The resulting optimized structure provides a reliable representation of the molecule's shape and is the foundation for calculating other properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map of this compound reveals regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential is localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a likely site for electrophilic attack. The sulfur atom also exhibits a region of negative potential. Conversely, positive potential is observed around the hydrogen atoms of the trimethylsilyl (B98337) group.
Charge distribution analysis, such as Mulliken population analysis, quantifies the partial charge on each atom. This analysis further supports the qualitative picture provided by the MEP map, assigning specific numerical charge values that help in understanding the molecule's polarity and electrostatic interactions.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. stenutz.eu
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| H3 (thiophene) | 7.45 | C2 (thiophene-CN) | 115.8 |
| H4 (thiophene) | 7.60 | C3 (thiophene) | 138.1 |
| CH₃ (silyl) | 0.30 | C4 (thiophene) | 130.5 |
| - | - | C5 (thiophene-Si) | 145.2 |
| - | - | CN (nitrile) | 114.3 |
| - | - | CH₃ (silyl) | -1.2 |
Vibrational Frequencies: The vibrational (infrared and Raman) spectra of the molecule can also be computed. These calculations determine the frequencies and intensities of the normal modes of vibration. For this compound, characteristic vibrational modes include the C≡N stretching frequency of the nitrile group (typically around 2230 cm⁻¹), the Si-C stretching modes of the trimethylsilyl group, and various C-H and C-S stretching and bending modes of the thiophene (B33073) ring. iosrjournals.orgnih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental spectra.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone.
For a proposed reaction involving this compound, such as a [3+2] cycloaddition, computational methods can be used to map out the entire reaction pathway. nih.govresearchgate.net This involves locating the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The TS is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once the transition state is identified, the activation energy barrier (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡) can also be determined. nih.gov These values are critical for predicting the reaction rate and understanding the feasibility of a particular reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Enthalpy (ΔH‡) | 18.5 |
| Activation Gibbs Free Energy (ΔG‡) | 25.2 |
Thermodynamic Parameters of Reactions (e.g., Heat of Formation)
The heat of formation is a fundamental thermodynamic parameter that quantifies the enthalpy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be computationally estimated using various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G2, G3B3). rsc.org These calculations involve optimizing the molecular geometry to find its lowest energy state and then computing its total electronic energy. By subtracting the energies of the constituent atoms in their standard states, the heat of formation can be derived.
Theoretical studies on the thermodynamics of reactions involving thiophene derivatives, such as protonation, can also be explored. For instance, the proton affinity (PA) of the nitrile group in 2-cyanothiophene has been calculated, indicating that protonation favorably occurs on the nitrogen atom. rsc.org Similar calculations for this compound would likely show a comparable trend, though the electron-donating or -withdrawing nature of the TMS group could subtly modulate the proton affinity.
Table 1: Representative Calculated Thermodynamic Parameters for a Related Thiophene Derivative
| Parameter | Calculated Value (kJ/mol) | Method | Reference Compound |
|---|---|---|---|
| Proton Affinity | ~800-850 | G2(MP2)/G3B3 | 2-Cyanothiophene |
| ΔrH (Protonation) | Negative | G2(MP2)/G3B3 | 2-Cyanothiophene |
| ΔrG (Protonation) | Negative | G2(MP2)/G3B3 | 2-Cyanothiophene |
Note: This table presents generalized data for a related compound to illustrate the types of thermodynamic parameters that can be calculated. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the trimethylsilyl group to the thiophene ring. Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, can identify the most stable arrangement of these groups and the energy barriers to rotation. mdpi.com
For this compound, the rotation of the TMS group is expected to have a relatively low energy barrier, suggesting that the molecule is conformationally flexible at room temperature. The lowest energy conformer would likely involve a staggered arrangement of the methyl groups relative to the thiophene ring to minimize steric hindrance. Computational methods like DFT can be used to generate a potential energy surface by systematically rotating the C(thiophene)-Si bond and calculating the energy at each step. This would reveal the global and local energy minima and the transition states connecting them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or in a polymeric matrix. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal how the molecule interacts with its surroundings, its conformational fluctuations, and its transport properties. For instance, an MD simulation could be used to study the interaction of this molecule with a solvent, providing information on solvation energies and the structure of the solvent shell around the molecule. nih.gov
Table 2: Key Parameters in Conformational and Molecular Dynamics Studies
| Study Type | Key Parameters Investigated | Computational Method |
|---|---|---|
| Conformational Analysis | Torsional energy barriers, stable conformer geometries, relative energies | DFT, Molecular Mechanics |
Elucidation of Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical calculations are instrumental in understanding the relationship between the molecular structure of this compound and its chemical reactivity. The presence of both an electron-withdrawing nitrile group and a trimethylsilyl group on the thiophene ring creates a unique electronic profile that dictates its behavior in chemical reactions. nih.gov
Density Functional Theory (DFT) is a common tool for investigating the electronic structure of molecules. nih.gov By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov
For this compound, the electron-withdrawing nitrile group is expected to lower the energy of both the HOMO and LUMO, potentially making the molecule more resistant to oxidation but more susceptible to reduction. The trimethylsilyl group, often considered weakly electron-donating or having a hyperconjugative effect, will also influence the electron density distribution in the thiophene ring. Computational analysis of the molecular electrostatic potential (MEP) can visually map the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Structure-reactivity relationships can also be explored by modeling reaction mechanisms. For instance, theoretical calculations can be used to map the potential energy surface for electrophilic aromatic substitution on the thiophene ring, identifying the transition states and intermediates to predict the most likely site of substitution and the activation energy for the reaction. nih.gov These studies can elucidate how the substituents direct the regioselectivity of such reactions.
Table 3: Theoretical Descriptors for Structure-Reactivity Analysis
| Descriptor | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) | DFT |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) | DFT |
| HOMO-LUMO Gap | Indicator of kinetic stability and electronic excitability | DFT |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites of electrophilic/nucleophilic attack | DFT |
Applications of 5 Trimethylsilyl Thiophene 2 Carbonitrile As a Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Systems and Annulation Reactions
The structural framework of 5-(trimethylsilyl)thiophene-2-carbonitrile makes it an excellent precursor for the synthesis of various fused heterocyclic systems, particularly thieno[3,2-b]pyridines and thieno[2,3-b]pyridines. The nitrile group can participate in cyclization reactions, while the trimethylsilyl (B98337) group can be readily cleaved to facilitate further functionalization or ring-closing reactions.
Recent research has demonstrated the synthesis of novel thieno[3,2-b]pyridinone derivatives with potent activity against Mycobacterium tuberculosis. These syntheses often involve the strategic use of substituted thiophenes to construct the fused ring system. While the direct use of this compound is not explicitly detailed in all published methodologies, its structure is analogous to key intermediates where the silyl (B83357) group can act as a removable protecting group or a handle for regioselective reactions.
Furthermore, the synthesis of thieno[2,3-b]pyridine derivatives has been achieved through intramolecular cyclization reactions of appropriately substituted pyridine precursors. The nitrile functionality on the thiophene (B33073) ring is a key participant in these ring-forming reactions, highlighting the utility of cyanothiophenes in constructing complex heterocyclic scaffolds.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. While specific examples detailing the use of this compound as a dienophile in Diels-Alder reactions are not extensively documented, the electron-withdrawing nature of the nitrile group can activate the thiophene ring for such transformations with suitable dienes. More commonly, the nitrile group can be transformed into other functionalities that readily participate in annulation cascades to build polycyclic systems.
The table below summarizes representative examples of complex heterocyclic systems that can be synthesized from thiophene-2-carbonitrile precursors.
| Heterocyclic System | Synthetic Approach | Potential Application |
| Thieno[3,2-b]pyridinone | Scaffold hopping strategy | Anti-tuberculosis agents |
| Thieno[2,3-b]pyridine | Intramolecular cyclization | Biologically active molecules |
| Fused Pyridines | Annulation reactions | Pharmaceutical intermediates |
Precursor for Advanced Organic Materials with Tunable Electronic Properties
Thiophene-based compounds are renowned for their applications in organic electronics, serving as the backbone for conductive polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This compound is a valuable monomer in the synthesis of these materials for several reasons.
The trimethylsilyl group enhances the solubility of the monomer and the resulting polymers, which is crucial for solution-based processing techniques. Moreover, the silyl group can be selectively removed to allow for further functionalization or to promote specific intermolecular packing in the solid state. The nitrile group, being strongly electron-withdrawing, significantly influences the electronic properties of the resulting materials. By incorporating this unit into a polymer backbone, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned, thereby controlling the band gap and the charge transport characteristics of the material.
For instance, the electropolymerization of fused-ring thiophene monomers has been shown to yield polythiophene films with enhanced electronic properties. The conductivity of these films is influenced by the aromaticity and electronic nature of the monomer units. Theoretical and experimental studies on polythiophene derivatives have demonstrated that the introduction of electron-withdrawing or electron-donating substituents can systematically alter the electronic and optical properties of the polymers. While specific data for polymers derived directly from this compound is emerging, the principles established for similar thiophene-based polymers are directly applicable.
The following table illustrates the effect of substituents on the electronic properties of polythiophenes.
| Substituent on Thiophene Ring | Effect on Electronic Properties | Potential Application |
| Electron-withdrawing (e.g., -CN) | Lowers HOMO and LUMO levels, widens band gap | n-type semiconductors in OFETs |
| Electron-donating (e.g., -OCH3) | Raises HOMO and LUMO levels, narrows band gap | p-type semiconductors in OPVs |
| Alkyl groups | Improves solubility and processability | Solution-processed electronic devices |
Utility in the Design and Synthesis of Ligands for Catalysis
The development of novel ligands is central to advancing the field of transition metal catalysis. Thiophene-based ligands have gained attention due to their unique electronic and steric properties. This compound can be elaborated into a variety of chiral and achiral ligands for applications in asymmetric catalysis and cross-coupling reactions.
The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then be used to synthesize Schiff bases, amides, or other coordinating moieties. The thiophene sulfur atom can also act as a soft donor for transition metals. For example, chiral ligands based on thiophene derivatives have been successfully employed in the catalytic asymmetric oxidation of sulfides. Furthermore, C₂-symmetric bis(oxazolinyl)thiophene and bis(imidazolinyl)thiophene ligands have shown promise in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions nih.gov.
The synthesis of these ligands often starts from thiophene-2,5-dicarboxylic acid, a derivative accessible from this compound through hydrolysis of the nitrile and carboxylation at the silyl-bearing position. The versatility of the thiophene core allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. Photoswitchable phosphine ligands based on dithienylethene have also been developed for the palladium-catalyzed Stille coupling reaction, demonstrating the potential for creating "smart" catalysts from thiophene building blocks nih.gov.
Below is a table showcasing examples of thiophene-based ligands and their catalytic applications.
| Ligand Type | Metal Complex | Catalytic Application |
| Chiral Schiff Base | Vanadium | Asymmetric sulfide oxidation |
| Bis(oxazolinyl)thiophene | Copper | Asymmetric Friedel-Crafts alkylation nih.gov |
| Dithienylethene-based Phosphine | Palladium | Photoswitchable Stille coupling nih.gov |
| Indolylphosphine | Palladium | C-C and C-N bond formation |
Strategic Intermediate in Multi-Step Total Synthesis of Natural Products or Bioactive Scaffolds
The thiophene ring is a structural motif found in a number of bioactive natural products and pharmaceuticals. The functional group tolerance and versatile reactivity of this compound make it a strategic intermediate in the total synthesis of such molecules. The trimethylsilyl group can serve as a masked proton, allowing for selective deprotonation and functionalization at the 5-position. Alternatively, it can be replaced with other groups through ipso-substitution.
The nitrile group can be converted into a variety of other functional groups, including amines, carboxylic acids, aldehydes, and ketones, which are essential functionalities for building complex molecular architectures. For instance, the anti-inflammatory drug suprofen, a thiophene-containing molecule, has been synthesized from pyridine starting materials through a skeletal editing approach that highlights the importance of thiophene intermediates in medicinal chemistry nih.govresearchgate.net.
While a direct application of this compound in a completed total synthesis of a natural product is not yet widely reported, its potential is evident from the numerous synthetic strategies that employ functionalized thiophenes. The ability to introduce substituents at specific positions of the thiophene ring is crucial for the synthesis of complex targets, and silyl-protected thiophenes offer a reliable method to achieve this regioselectivity. Vicinal ketoesters, which can be derived from thiophene precursors, are key intermediates in the total synthesis of various natural products nih.gov.
Applications in Polymer Science and Supramolecular Chemistry
Beyond conductive polymers, this compound and its derivatives are valuable building blocks in the broader fields of polymer and supramolecular chemistry. The ability of thiophene-based molecules to self-assemble into well-defined nanostructures is a key area of research.
The interplay of π-π stacking of the thiophene rings, hydrogen bonding (if other functional groups are present), and van der Waals interactions can lead to the formation of supramolecular polymers, nanowires, and two-dimensional crystals. The nitrile group can act as a hydrogen bond acceptor, influencing the self-assembly process.
In the realm of covalent organic frameworks (COFs), thiophene-based building blocks are being explored for the construction of porous crystalline materials with applications in gas storage, catalysis, and sensing nih.govresearchgate.net. The cyclotrimerization of dicyanothiophene has been used to synthesize thiophene-based covalent triazine frameworks (CTFs) nih.gov. The defined geometry and electronic properties of the thiophene unit make it an attractive component for designing ordered supramolecular architectures.
The synthesis of dendritic thiophene derivatives has led to unique supramolecular assemblies, including 2-D crystals, nanowires, and nanoparticle aggregates nih.gov. The self-organization of these dendrimers is dependent on the nature of the substrate and intermolecular interactions, showcasing the potential to create complex nanostructures from thiophene-based building blocks nih.gov.
The following table provides examples of supramolecular structures derived from thiophene-based molecules.
| Supramolecular Structure | Driving Force for Assembly | Potential Application |
| Nanowires/2-D Crystals | π-π stacking, van der Waals forces | Molecular electronics |
| Covalent Organic Frameworks (COFs) | Covalent bond formation | Gas storage, catalysis nih.govresearchgate.net |
| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Self-healing materials |
| Dendritic Aggregates | Intermolecular interactions | Nanostructured materials nih.gov |
Derivatives and Functionalization Strategies of 5 Trimethylsilyl Thiophene 2 Carbonitrile
Site-Selective C-H Functionalization of the Thiophene (B33073) Ring
The thiophene ring in 5-(trimethylsilyl)thiophene-2-carbonitrile possesses two potentially reactive C-H bonds at the C3 and C4 positions. The selective functionalization of these sites is crucial for elaborating the core structure and is typically achieved through directed metalation or transition-metal-catalyzed C-H activation. acs.orgmdpi.com
Transition-Metal-Catalyzed C-H Activation: This approach has become a prominent tool for the direct functionalization of C-H bonds, offering high efficiency and selectivity. mdpi.comacs.org Palladium (Pd) catalysis is commonly employed for the C-H arylation of thiophenes. nih.gov The regioselectivity of these reactions (i.e., functionalization at the C3 vs. C4 position) can be controlled by the choice of ligands, which modulate the electronic and steric properties of the metal catalyst. nih.gov For instance, certain phosphine ligands might favor functionalization at one position, while bipyridyl-type ligands could direct the reaction to the other. nih.gov This strategy avoids the need for pre-functionalization, thus shortening synthetic routes. acs.org
| Strategy | Typical Reagents | Key Features | Controlling Factors |
|---|---|---|---|
| Directed Ortho-Metalation (DoM) | n-BuLi, LDA, TMPMgCl·LiCl | Formation of an organometallic intermediate; reaction with electrophiles. | Directing group ability, base strength, temperature. |
| Transition-Metal-Catalyzed C-H Activation | Pd(OAc)₂, Rh complexes, Ir complexes | Direct conversion of C-H to C-C or C-X bonds. | Choice of metal catalyst, ligand, oxidant, and reaction conditions. |
Modifications and Transformations of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group at the C5 position is not merely a placeholder; it serves as a versatile synthetic handle that can be strategically modified or removed.
Desilylation (Protodesilylation): The C-Si bond can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) or by using fluoride ion sources like tetrabutylammonium fluoride (TBAF). This process replaces the TMS group with a hydrogen atom, yielding thiophene-2-carbonitrile. This is a crucial step when the silyl (B83357) group is used as a temporary blocking group to direct functionalization elsewhere on the ring.
Ipso-Substitution: The TMS group can be replaced by other functionalities in a process called ipso-substitution. For example, reaction with electrophilic halogenating agents like iodine monochloride (ICl) or N-bromosuccinimide (NBS) can selectively install a halogen atom at the C5 position. This transformation is particularly useful as the resulting 5-halothiophene-2-carbonitrile is a key substrate for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).
Silyl Migration: Under specific conditions, such as catalysis with rhodium complexes, intramolecular migration of silyl groups can occur. mdpi.com While less common for simple thiophenes, such rearrangements can be exploited in more complex systems to access different isomers. mdpi.com
Derivatization of the Carbonitrile Group into Diverse Functionalities
The carbonitrile (-C≡N) group is a highly valuable functional group due to its ability to be converted into a wide array of other functionalities. This versatility allows for the introduction of diverse chemical properties into the thiophene scaffold.
Hydrolysis to Amides and Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile can be controlled to yield either the corresponding amide (5-(trimethylsilyl)thiophene-2-carboxamide) under mild conditions or the carboxylic acid (5-(trimethylsilyl)thiophene-2-carboxylic acid) upon more vigorous heating.
Conversion to Esters: The carboxylic acid derivative can be further esterified using standard methods (e.g., Fischer esterification) to produce various esters, which are important intermediates in medicinal chemistry.
Synthesis of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in pharmaceutical compounds.
Formation of Amidines: Nitriles can be converted to amidines through reactions like the Pinner reaction, which involves initial treatment with an alcohol and HCl to form an imidate, followed by reaction with an amine.
| Target Functional Group | Typical Reagents | Intermediate (if any) |
|---|---|---|
| Amide | H₂O, H⁺ or OH⁻ (mild conditions) | - |
| Carboxylic Acid | H₂O, H⁺ or OH⁻ (strong conditions) | Amide |
| Tetrazole | NaN₃, NH₄Cl or ZnCl₂ | - |
| Amidine | 1. ROH, HCl; 2. R'₂NH | Pinner salt (Imidate hydrochloride) |
Synthesis of Polyfunctionalized Thiophene Scaffolds with Tailored Properties
The true synthetic power of this compound lies in the ability to combine the functionalization strategies described above to build complex, polyfunctionalized molecules. rsc.orgnih.gov By sequentially or orthogonally modifying the different reactive sites, thiophene scaffolds with precisely tailored electronic and steric properties can be constructed.
For example, a synthetic sequence could begin with a regioselective C-H arylation at the C4 position. Subsequently, the TMS group at C5 could be converted to an iodine atom via ipso-iodination. This di-functionalized intermediate could then undergo a Suzuki coupling at the C5 position to introduce a different aryl group. Finally, the nitrile at C2 could be hydrolyzed to a carboxylic acid. This step-wise approach allows for the creation of a tetrasubstituted thiophene with four distinct functional groups, starting from a single, versatile precursor. acs.org Such scaffolds are highly sought after for developing novel organic electronic materials and complex drug candidates. nih.gov
Regioselective and Chemoselective Derivatization Strategies
Achieving high selectivity is paramount when working with multifunctional molecules.
Regioselectivity: This refers to the control of reaction position. For instance, in the C-H functionalization of the thiophene ring, the choice of catalyst and directing group can selectively favor reaction at C3 over C4. nih.gov Similarly, in polyhalogenated thiophenes, chemo- and regioselective Br/Li exchange reactions can be used to functionalize one position over another based on the differing reactivity of the C-Br bonds. mdpi.comresearchgate.net
Chemoselectivity: This is the ability to react with one functional group in the presence of others. The trimethylsilyl group, for example, can be selectively removed with fluoride ions without affecting a nitrile or an aryl group on the same molecule. Conversely, the nitrile can be hydrolyzed under acidic conditions that leave the C-Si bond intact. The development of such chemoselective reactions is crucial for efficient and high-yielding syntheses of complex thiophene derivatives. beilstein-journals.orgbeilstein-archives.org
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 5-(Trimethylsilyl)thiophene-2-carbonitrile and related silylated thiophenes is moving towards greener and more atom-economical methods. nih.govmdpi.com A primary focus is the advancement of C-H activation and functionalization techniques. nih.govnih.gov These methods offer a more direct and efficient pathway to introduce the trimethylsilyl (B98337) and cyano groups onto the thiophene (B33073) ring, minimizing the need for pre-functionalized starting materials and reducing waste. nih.gov Future research will likely concentrate on developing novel catalytic systems, potentially utilizing earth-abundant metals, to achieve these transformations under milder conditions. Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents like water and the development of one-pot syntheses, are expected to play a crucial role in the next generation of synthetic protocols for this compound. unito.it
| Synthetic Strategy | Advantages | Future Research Focus |
| C-H Activation/Functionalization | High atom economy, reduced waste, direct synthesis | Development of catalysts with higher selectivity and efficiency, use of earth-abundant metals |
| Green Chemistry Approaches | Use of non-toxic solvents, reduced energy consumption | Application of aqueous synthesis, flow chemistry for continuous production |
| One-Pot Syntheses | Reduced reaction steps, improved efficiency | Design of multi-component reactions for streamlined synthesis |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique electronic properties imparted by the trimethylsilyl group on the thiophene ring open up avenues for exploring novel reactivity patterns. The silicon-carbon bond can be strategically cleaved or transformed, allowing for the introduction of a wide array of functional groups. Future investigations will likely delve into the controlled desilylation-functionalization reactions to access a diverse library of 2,5-disubstituted thiophenes. Moreover, the electron-donating nature of the trimethylsilyl group can influence the regioselectivity of electrophilic aromatic substitutions and other transformations on the thiophene core. There is also growing interest in utilizing silyl-thiophene derivatives as ligands or substrates in novel catalytic transformations, potentially leading to the discovery of unprecedented chemical reactions.
Integration into Advanced Materials Science and Engineering
Thiophene-based organic materials are already integral to the field of organic electronics, and the incorporation of silicon-containing moieties like the trimethylsilyl group offers a powerful tool for tuning their properties. nih.gov The future will see this compound and its derivatives being increasingly used as building blocks for advanced materials with applications in:
Organic Field-Effect Transistors (OFETs): The trimethylsilyl group can enhance the solubility and processability of thiophene-based polymers and small molecules, leading to improved thin-film morphology and higher charge carrier mobility in OFETs.
Organic Photovoltaics (OPVs): The electronic properties of the donor and acceptor materials in OPVs can be finely tuned by incorporating silyl-thiophenes, potentially leading to higher power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): Silylated thiophenes can be incorporated into the emissive or charge-transport layers of OLEDs to optimize their performance and stability.
The development of next-generation organic electronic devices will heavily rely on the rational design of new materials, and this compound represents a key component in this endeavor. mdpi.com
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactions are predicted and optimized. llnl.govmdpi.comresearchgate.netnih.gov For this compound, ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, identify optimal reaction conditions, and even suggest novel reactivity patterns. This predictive modeling can significantly accelerate the discovery of more efficient and sustainable synthetic methods. Furthermore, machine learning can be employed to predict the electronic and physical properties of polymers and materials derived from this compound, guiding the design of new materials with desired functionalities for specific applications in organic electronics. llnl.govmdpi.comnih.gov
| Application of ML/AI | Potential Impact |
| Reaction Prediction | Faster discovery of new synthetic routes, reduced experimental effort |
| Optimization of Reaction Conditions | Higher yields, improved selectivity, reduced waste |
| Property Prediction of Materials | Accelerated design of new materials with tailored electronic and physical properties |
Deepening the Theoretical Understanding of Structure-Reactivity Relationships for Silicon-Thiophene Compounds
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will continue to be a vital tool for deepening our understanding of the structure-reactivity relationships of silicon-thiophene compounds. nih.gov Theoretical studies can provide valuable insights into the electronic structure, molecular orbitals, and reaction mechanisms involving this compound. By correlating theoretical predictions with experimental observations, researchers can gain a more profound understanding of how the trimethylsilyl group influences the reactivity and properties of the thiophene ring. This knowledge will be instrumental in the rational design of new catalysts, the prediction of novel reaction pathways, and the development of materials with enhanced performance characteristics.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-(Trimethylsilyl)thiophene-2-carbonitrile?
- Methodology : Synthesis typically involves functionalization of thiophene-2-carbonitrile precursors. For example:
- Silylation : Introduce the trimethylsilyl group via nucleophilic substitution or coupling reactions using reagents like trimethylsilyl chloride under anhydrous conditions (analogous to methods for trifluoromethyl derivatives in ).
- Reductive Amination : Adapt protocols from similar nitrile-containing compounds, such as the reductive amination of 5-(((4-fluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile (, Method C) .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC (as in ) to optimize yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., trimethylsilyl protons at ~0.3 ppm in H NMR) and nitrile functionality.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS for exact mass, as used in for related compounds) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content; see protocols in ) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (aligned with and ) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trimethylsilyl chloride).
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis (similar to recommendations in ) .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition metal complexes for anticancer research?
- Coordination Chemistry : The nitrile group can act as a σ-donor ligand. For example:
- Ruthenium Complexes : Design analogs of [Ru(η-Cp)(PPh)(N≡CL)] complexes (), where the nitrile moiety coordinates to the metal center. Test cytotoxicity against cancer cell lines (e.g., HL-60) using MTT assays .
- Activity Optimization : Compare IC values with non-silylated analogs to assess steric/electronic effects of the trimethylsilyl group.
Q. What strategies can resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?
- Data Reconciliation :
- Reaction Monitoring : Use in-situ techniques like F NMR (if fluorinated analogs are involved) or GC-MS to track intermediates (as in ) .
- Condition Screening : Optimize catalysts (e.g., Pd/Cu systems) and solvents (e.g., THF vs. DMF) to suppress side reactions (e.g., desilylation).
Q. How does the trimethylsilyl group influence the electronic and steric properties of thiophene-2-carbonitrile derivatives in material science applications?
- Substituent Effects :
- Electronic Modulation : The electron-donating trimethylsilyl group increases electron density on the thiophene ring, altering redox behavior (compare with trifluoromethyl effects in ) .
- Steric Hindrance : Use X-ray crystallography (as in ) or DFT calculations to quantify steric parameters (e.g., Tolman cone angle) .
- Application Example : Incorporate the compound into conjugated polymers for organic electronics, leveraging its stability and tunable HOMO/LUMO levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
